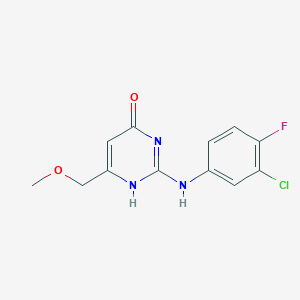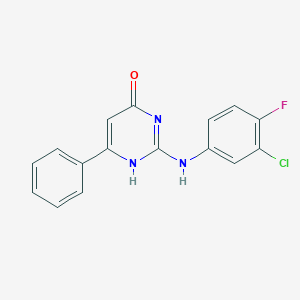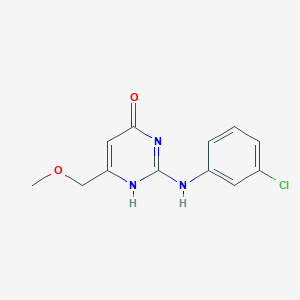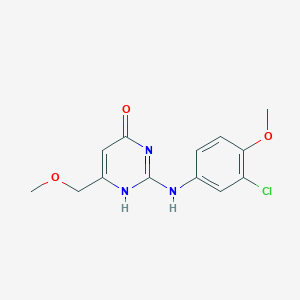
2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” involves a series of chemical reactions under controlled conditions. The preparation methods typically include the use of specific reagents and solvents to achieve the desired compound. For instance, one method involves dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then processed in a crystallization autoclave using supercritical fluid crystallization equipment .
Industrial Production Methods
Industrial production of “this compound” may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. The use of advanced crystallization techniques and automated systems ensures consistent quality and high purity of the final product.
化学反应分析
Types of Reactions
“2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
“2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of specialized materials and chemicals.
作用机制
The mechanism by which “2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Similar compounds to “2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one” include other chemical entities with comparable structures and properties. Examples include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
Its specific structure allows for distinct interactions and reactions, making it valuable for targeted research and industrial applications .
属性
IUPAC Name |
2-(3-chloro-4-methoxyanilino)-6-(methoxymethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-19-7-9-6-12(18)17-13(16-9)15-8-3-4-11(20-2)10(14)5-8/h3-6H,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWUWFYSTUXKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-[(Quinazoline-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7851858.png)
![4-{[(Quinazolin-4-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B7851862.png)
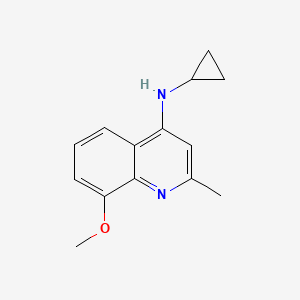
![1-(2-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851883.png)
![1-(4-bromophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851891.png)
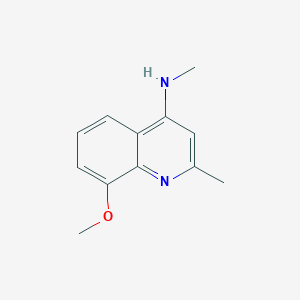
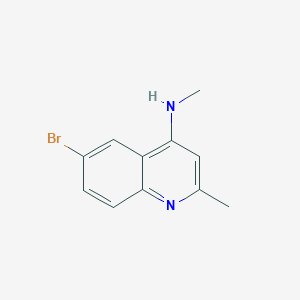
![2-[(6-Bromoquinazolin-4-yl)-methylamino]ethanol](/img/structure/B7851904.png)
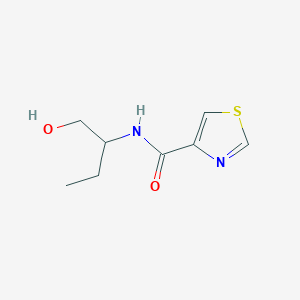
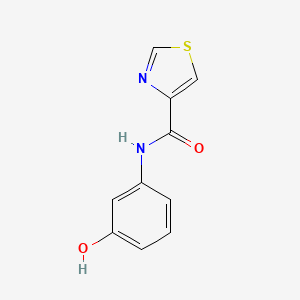
![2-[4-chloro-3-(trifluoromethyl)anilino]-6-(methoxymethyl)-1H-pyrimidin-4-one](/img/structure/B7851927.png)
